N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide
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Overview
Description
N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide is a heterocyclic compound that contains both a thiophene ring and a thiazole ring These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide typically involves the formation of the thiophene and thiazole rings followed by their subsequent functionalization. One common method involves the condensation of a thiophene derivative with a thiazole derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both sulfur and nitrogen atoms in the rings allows for strong interactions with biological molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Contains only the thiophene ring and lacks the thiazole ring.
Thiazole-4-carboxamide: Contains only the thiazole ring and lacks the thiophene ring.
N-methyl-2-(pyridine-2-carboxamido)thiazole-4-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide is unique due to the presence of both thiophene and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocycles in a single molecule enhances its ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c1-11-8(14)6-5-17-10(12-6)13-9(15)7-3-2-4-16-7/h2-5H,1H3,(H,11,14)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNATZGHLFMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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